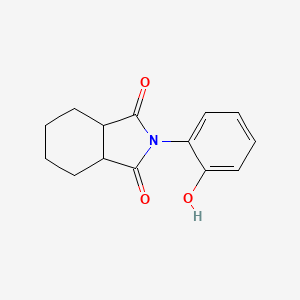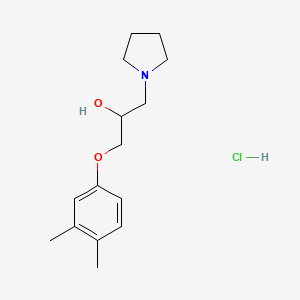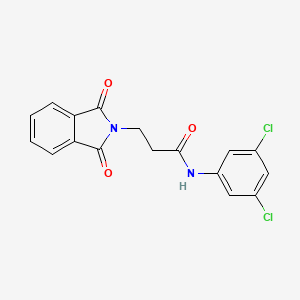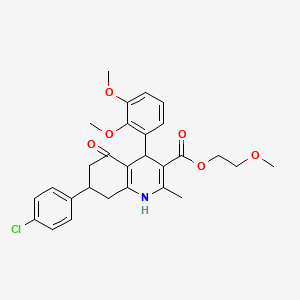
N-(1-isopropyl-4-piperidinyl)-3-methylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-isopropyl-4-piperidinyl)-3-methylbutanamide, commonly known as SGT-151, is a synthetic cannabinoid that belongs to the class of indazole carboxamides. It has gained popularity in recent years due to its potent psychoactive effects and its potential applications in scientific research. SGT-151 is a research chemical that is not intended for human consumption and is only used in laboratory settings for research purposes.
作用機序
SGT-151 binds to the CB1 and CB2 receptors in the body, which are part of the endocannabinoid system. This system plays a critical role in regulating various physiological processes, including mood, appetite, and pain perception. When SGT-151 binds to these receptors, it activates them and produces a range of effects, including euphoria, relaxation, and altered perception.
Biochemical and Physiological Effects
SGT-151 has been shown to produce a range of biochemical and physiological effects in the body. These effects include increased heart rate, blood pressure, and body temperature, as well as altered perception and mood. SGT-151 has also been shown to have neurotoxic effects in some studies, which highlights the importance of careful handling and use in laboratory settings.
実験室実験の利点と制限
One advantage of using SGT-151 in laboratory experiments is its potent agonistic effects on the CB1 and CB2 receptors, which can help researchers better understand the role of these receptors in the body. However, one limitation is its potential neurotoxic effects, which can make it challenging to use in certain studies. Additionally, as a research chemical, SGT-151 is not intended for human consumption and should only be used in laboratory settings by trained professionals.
将来の方向性
There are several future directions for research on SGT-151, including further studies on its effects on the endocannabinoid system and its potential applications in treating various medical conditions. Additionally, more research is needed to better understand the potential neurotoxic effects of SGT-151 and how they can be mitigated in laboratory settings. As synthetic cannabinoids continue to gain popularity, it is essential to continue researching their effects and potential applications in scientific research.
合成法
SGT-151 can be synthesized through several methods, including the reaction of 5F-CUMYL-P7AICA with 3-methylbutanoyl chloride in the presence of a strong base. Another method involves the reaction of 5F-CUMYL-P7AICA with isobutyryl chloride in the presence of a strong base. Both methods require careful handling and should only be performed by trained professionals in a laboratory setting.
科学的研究の応用
SGT-151 has been used in scientific research to study the effects of synthetic cannabinoids on the endocannabinoid system. It has been shown to have potent agonistic effects on the CB1 and CB2 receptors, which are the primary targets of cannabinoids in the body. SGT-151 has also been used to study the effects of synthetic cannabinoids on the central nervous system, including their potential to induce psychoactive effects.
特性
IUPAC Name |
3-methyl-N-(1-propan-2-ylpiperidin-4-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O/c1-10(2)9-13(16)14-12-5-7-15(8-6-12)11(3)4/h10-12H,5-9H2,1-4H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZVDEMGMTNWLMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1CCN(CC1)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-[1-(propan-2-yl)piperidin-4-yl]butanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-chloro-3-(trifluoromethyl)phenyl]-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B5181215.png)

![2-(2-furyl)-5-imino-6-(2-thienylmethylene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5181221.png)
![2-isopropyl-5-[(3-propoxy-1-piperidinyl)carbonyl]-1,3-benzoxazole](/img/structure/B5181225.png)
![1-[(4-butoxyphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B5181234.png)

![7-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5181250.png)

![N-(sec-butyl)-5-oxo-5,6-dihydroquinoxalino[2',3':4,5]pyrrolo[1,2-a]quinazoline-7-carboxamide](/img/structure/B5181264.png)
![6-methoxy-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5181274.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(2-methoxyethyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5181297.png)
![methyl 4-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}benzoate](/img/structure/B5181304.png)